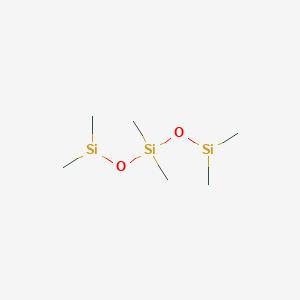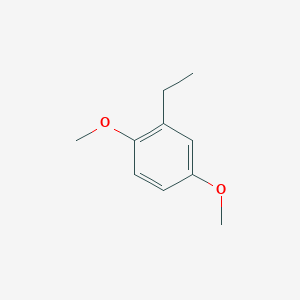
2-Methyldocosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyldocosane is a chemical compound with the molecular formula C23H48 . It is also known by other names such as Docosane, 2-methyl .
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of 23 carbon atoms, with a methyl group attached to the second carbon atom . The molecular weight of this compound is 324.6272 .Applications De Recherche Scientifique
Viscosity and Binary Systems
2-Methyldocosane has been studied for its role in the viscosity of binary systems. Research by Zivkovic et al. (2010) explored how mixtures of 2-methyl-2-propanol with various n-alkanes, including this compound, exhibit specific viscosity behaviors. These findings have implications for fuel and energy applications (Zivkovic et al., 2010).
Pheromone in Insect Behavior
In the realm of entomology, Hoover et al. (2014) identified this compound as a component of the trail pheromone in Anoplophora glabripennis (Motsch.), a significant pest affecting deciduous trees. This discovery provides insight into insect behavior and potential pest control strategies (Hoover et al., 2014).
Surface Tension and Branched Alkanes
A study by Klein et al. (2018) on branched alkanes, including this compound, investigated their surface tension and other thermophysical properties. This research is crucial for understanding the physical characteristics of these compounds in industrial applications (Klein et al., 2018).
Propriétés
IUPAC Name |
2-methyldocosane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(2)3/h23H,4-22H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISQJRLSHDWVGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333899 |
Source


|
| Record name | 2-Methyldocosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1560-81-2 |
Source


|
| Record name | 2-Methyldocosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


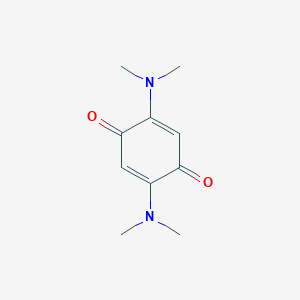
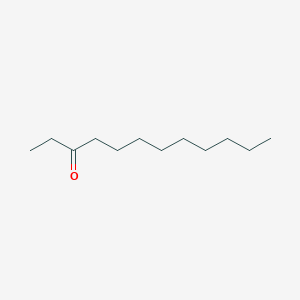



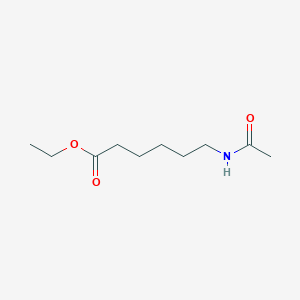

![Bicyclo[2.2.2]octane-1,4-diol](/img/structure/B73494.png)
